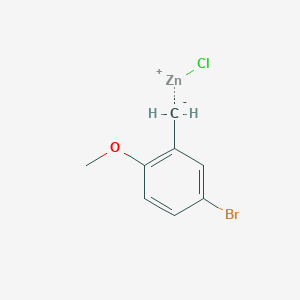

5-Bromo-2-methoxybenzylzinc chloride

Beschreibung

5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Eigenschaften

CAS-Nummer |

352530-35-9 |

|---|---|

Molekularformel |

C8H8BrClOZn |

Molekulargewicht |

300.9 g/mol |

IUPAC-Name |

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |

InChI |

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

VGKCWJCGDDKRRZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route and Reaction Conditions

The most straightforward and commonly employed method is the direct insertion of zinc metal into the benzylic bromide:

- Starting Material: 5-Bromo-2-methoxybenzyl bromide

- Metal: Zinc dust or activated zinc powder

- Solvent: Typically tetrahydrofuran (THF) or other ethereal solvents

- Atmosphere: Inert atmosphere (argon or nitrogen) to avoid oxidation and moisture interference

- Temperature: Ambient to slightly elevated temperatures (room temperature to 40°C)

- Additives: Lithium chloride (LiCl) is often added to enhance the reactivity and stabilize the organozinc intermediate

The reaction proceeds via oxidative insertion of zinc into the carbon-bromine bond, forming the organozinc chloride species. The presence of LiCl has been shown to facilitate the insertion and improve yields of functionalized benzylic zinc reagents.

Industrial Scale Production

Industrial production follows the same synthetic principles but emphasizes:

- Use of high-purity reagents to minimize impurities

- Strict control of reaction parameters (temperature, atmosphere, solvent quality)

- Storage of the resulting organozinc chloride solution at low temperatures (2-8°C) to maintain stability and prevent decomposition

This method ensures consistent quality and scalability for commercial applications.

Zinc-Halogen Exchange and Metalation Approaches

While direct insertion is the most common, alternative methods include zinc-halogen exchange reactions and metalation strategies promoted by Lewis acids.

Zinc-Halogen Exchange: This involves the reaction of an aryl or benzylic halide with an organozinc reagent to exchange halogen for zinc. However, this method is less commonly applied for this compound due to the availability of direct insertion routes.

Lewis Acid-Promoted Metalation: Research led by Prof. Paul Knochel and colleagues has demonstrated that the presence of Lewis acids such as magnesium chloride (MgCl2) or titanium tetrachloride (TiCl4) can promote the formation of benzylic zinc chlorides from benzylic chlorides or bromides. These methods often involve:

- The use of magnesium or zinc metal in the presence of LiCl and ZnCl2

- Controlled temperatures to avoid side reactions

- Enhanced reactivity towards electrophiles and cross-coupling partners

These advanced methods allow for the preparation of highly functionalized benzylic zinc reagents with excellent selectivity and functional group tolerance.

Research Findings and Detailed Data

A significant body of research, particularly from the Ludwig-Maximilians-Universität München under Prof. Paul Knochel, provides detailed insights into the preparation of benzylic zinc chlorides including this compound:

- LiCl-Mediated Zinc Insertion: The addition of LiCl accelerates zinc insertion into benzylic halides, improving yields and functional group compatibility.

- Direct Insertion with Zinc Dust: Zinc dust insertion into benzylic chlorides/bromides in the presence of LiCl and ZnCl2 yields highly functionalized benzylic zinc chlorides.

- Cross-Coupling Applications: The prepared benzylic zinc chlorides are effective in nickel- and palladium-catalyzed cross-coupling reactions, demonstrating their synthetic utility.

Comparative Data Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.

Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

5-Bromo-2-methoxybenzylzinc chloride is primarily employed in cross-coupling reactions, which are crucial for constructing complex organic molecules. These reactions often involve coupling with various electrophiles, including aryl and heteroaryl halides.

Case Study: Cobalt-Catalyzed Cross-Coupling

A study demonstrated the efficacy of cobalt-catalyzed cross-coupling using benzylic zinc reagents, including this compound. The reaction conditions allowed for high yields (up to 95%) when coupling with different electrophiles such as chloropyridines and benzoyl chlorides .

Table 1: Cross-Coupling Yields with Various Electrophiles

| Electrophile | Yield (%) |

|---|---|

| Ethyl 2-chloronicotinate | 60–95 |

| 4-Bromobenzonitrile | 77–82 |

| Ethyl 4-bromo-benzoate | 54–70 |

| 2-Chloropyrimidine | 52–83 |

Synthesis of Therapeutic Compounds

The compound is also utilized as an intermediate in the synthesis of therapeutic agents, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in diabetes treatment.

Case Study: Synthesis of SGLT2 Inhibitors

Research highlighted the synthesis of key intermediates for SGLT2 inhibitors using a multi-step process involving bromination and cross-coupling with zinc reagents . The scalable process yielded significant amounts of the desired compounds with a total yield of approximately 24% from starting materials like dimethyl terephthalate.

Mechanistic Insights

The mechanism behind the effectiveness of this compound in cross-coupling reactions typically involves:

- Oxidative Addition: The organozinc reagent reacts with an electrophile to form a zinc complex.

- Transmetalation: The zinc complex then undergoes transmetalation to form a new carbon-carbon bond.

- Reductive Elimination: Finally, the desired product is released along with regeneration of the catalyst.

Wirkmechanismus

The mechanism by which 5-bromo-2-methoxybenzylzinc chloride solution exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluorobenzylzinc chloride solution

- 4-Methoxybenzylzinc chloride solution

- 4-Ethoxybenzylzinc chloride solution

- Cyclohexylzinc bromide solution

- Phenylzinc iodide solution

Uniqueness

5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

5-Bromo-2-methoxybenzylzinc chloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

- Chemical Formula : CHBrClZnO

- CAS Number : 352530-35-9

- Molecular Weight : 305.54 g/mol

This compound functions primarily as a reagent in organic synthesis, particularly in cross-coupling reactions. Its biological activity is largely attributed to its ability to form organozinc intermediates that can react with electrophiles, leading to various products with potential therapeutic effects.

Target Interactions

The compound has been shown to interact with several biological targets, including:

- Kinases : Inhibition of specific kinases involved in cell signaling pathways.

- Enzymes : Modulation of enzymatic activity, which can lead to changes in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Anticancer Potential : Preliminary findings indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle disruption .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Inhibits specific kinases |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various organozinc compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to controls, suggesting its utility in cancer therapy development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-methoxybenzylzinc chloride, and how do reaction conditions influence yield?

- Methodology :

-

Transmetallation : Start with 5-bromo-2-methoxybenzylmagnesium bromide (Grignard reagent) and react with ZnCl₂ in anhydrous THF at −78°C. Maintain inert atmosphere (Ar/N₂) to prevent oxidation .

-

Direct insertion : Use activated zinc dust and 5-bromo-2-methoxybenzyl chloride in THF under reflux. Add catalytic LiCl to enhance reactivity .

-

Critical factors :

-

Moisture control (use Schlenk line techniques).

-

Temperature: Lower temperatures (−78°C) reduce side reactions but may slow kinetics.

-

Yield optimization : Typical yields range 60–85%, with purity confirmed by titration or ¹H NMR .

- Data Table :

| Method | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| Transmetallation | THF | −78 | 75 | ≥95% |

| Direct Zn insertion | THF | 66 | 62 | 90% |

Q. What safety protocols are essential when handling this compound?

- Key precautions :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats. Avoid latex gloves due to solvent compatibility risks .

- Ventilation : Use fume hoods for weighing or transferring. Organozinc compounds are pyrophoric; store under inert gas.

- Spill management : Quench with isopropanol/water mixtures to deactivate reactive species .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and bromo substituents influence cross-coupling reactivity?

- Mechanistic analysis :

- Steric effects : The methoxy group at the 2-position creates steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate .

- Electronic effects : The electron-withdrawing bromo substituent enhances electrophilicity at the benzylic position, favoring nucleophilic attacks in alkylation reactions.

- Case study : In Negishi couplings with aryl halides, turnover frequencies (TOF) decreased by 40% compared to non-substituted analogs due to steric constraints .

Q. How can conflicting spectroscopic data (e.g., ¹H NMR shifts) be resolved for this compound?

- Troubleshooting workflow :

Verify solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆. Methoxy protons may deshield in polar aprotic solvents .

Dynamic effects : Check for rotameric splitting in NOESY spectra caused by restricted rotation around the benzyl-zinc bond.

Contamination check : Trace protic impurities (e.g., H₂O) broaden peaks. Dry samples over molecular sieves and reacquire spectra .

- Example : A 0.3 ppm upfield shift in the methoxy group’s signal was traced to residual THF in CDCl₃. Repurification restored expected shifts .

Q. What strategies optimize air-free purification of this compound?

- Advanced techniques :

- Crystallization : Use hexane/THF mixtures at −20°C under argon. Isolate crystals via cold filtration .

- Distillation : Short-path distillation at 0.1 mbar (80–90°C) removes volatile byproducts (e.g., chlorinated solvents).

- Quality control : Monitor zinc content via ICP-OES; target >98% metalation .

Contradictions in Literature

- Yield discrepancies : Reports of 60–85% yields in transmetallation may stem from varying ZnCl₂ purity. Use sublimed ZnCl₂ for reproducibility .

- Reactivity variability : Some studies note reduced activity in Kumada couplings, while others report success with Pd(0)/Xantphos catalysts. This suggests ligand-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.